3-[(Propan-2-yloxy)methyl]azetidine
Beschreibung
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
3-(propan-2-yloxymethyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)9-5-7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
XNDXQXBEEIRZAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1CNC1 |
Herkunft des Produkts |
United States |
Comprehensive NMR Spectroscopy Analysis of 3-[(Propan-2-yloxy)methyl]azetidine: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, the azetidine ring is frequently deployed as a rigid, polar bioisostere to improve the pharmacokinetic profiles of drug candidates[1]. 3-[(Propan-2-yloxy)methyl]azetidine (Chemical Formula: C₇H₁₅NO) represents a highly versatile building block, combining a strained, nitrogen-containing four-membered ring with a flexible, lipophilic isopropoxymethyl ether side chain.
Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex spin-spin coupling networks caused by ring puckering and diastereotopic proton environments. This guide provides an authoritative, self-validating workflow for the ¹H and ¹³C NMR characterization of 3-[(Propan-2-yloxy)methyl]azetidine, detailing the causality behind experimental choices and providing field-proven protocols.
Structural Dynamics & Spectroscopic Strategy
The architecture of 3-[(Propan-2-yloxy)methyl]azetidine dictates specific spectroscopic behaviors:
-
Diastereotopic Ring Protons: While the C2 and C4 carbons are equivalent due to the plane of symmetry passing through N1 and C3, the protons attached to them are not. The presence of the C3 substituent breaks the top/bottom symmetry, rendering the protons cis and trans to the substituent diastereotopic[1]. They will exhibit distinct chemical shifts and couple to each other (geminal coupling) as well as to the C3 methine proton (vicinal coupling).
-
Ether Linkage Deshielding: The isopropoxymethyl group (-CH₂-O-CH(CH₃)₂) contains protons and carbons that are strongly deshielded by the electronegative oxygen atom, pushing their resonances into the 3.40–3.80 ppm (¹H) and 70–75 ppm (¹³C) ranges[2].
-
Amine Sensitivity: As a secondary amine, the azetidine nitrogen is highly basic. Trace acidic impurities (e.g., DCl in CDCl₃) will protonate the amine, drastically shifting the C2/C4 resonances downfield and broadening the NH signal due to chemical exchange. Neutralizing the solvent is a mandatory prerequisite.
High-Fidelity NMR Acquisition Protocols
To establish a trustworthy, self-validating dataset, the following step-by-step methodologies must be strictly adhered to.
Protocol 1: Sample Preparation and 1D Acquisition
-
Step 1: Solvent Neutralization. Pass 1.0 mL of deuterated chloroform (CDCl₃) through a 2 cm plug of basic alumina (Brockmann Grade I) packed in a Pasteur pipette. Causality: This removes trace DCl and water, ensuring the azetidine remains in its free-base form and preventing artifactual downfield shifting of the ring protons.
-
Step 2: Sample Dissolution. Dissolve 15–20 mg of the analyte in 0.6 mL of the neutralized CDCl₃. Transfer to a high-quality 5 mm NMR tube.
-
Step 3: Internal Referencing. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm reference point.
-
Step 4: ¹H NMR Acquisition. Acquire data at 400 MHz (or higher) using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay (D1) at 298 K.
-
Step 5: ¹³C NMR Acquisition. Acquire data at 100 MHz using power-gated broadband proton decoupling (zgpg30), 512–1024 scans, and a 2-second relaxation delay.
Protocol 2: 2D NMR Self-Validation Workflow
1D NMR provides presumptive assignments; 2D NMR creates a closed logical loop that proves connectivity.
-
Step 1: HSQC (Heteronuclear Single Quantum Coherence). Acquire to map direct ¹H-¹³C single-bond connections. This is critical for proving that the two distinct diastereotopic proton signals at C2/C4 correlate to a single carbon resonance.
-
Step 2: HMBC (Heteronuclear Multiple Bond Correlation). Acquire to map 2-bond and 3-bond correlations. This validates the ether linkage by showing coupling across the oxygen atom (e.g., from the isopropyl methyls to the ether carbon).
Caption: Workflow for the self-validating NMR elucidation of azetidine derivatives.
¹H NMR Spectral Assignments & Causality
The ¹H NMR spectrum of 3-[(Propan-2-yloxy)methyl]azetidine is characterized by a highly shielded aliphatic doublet and a complex mid-field region containing the ring and ether protons[3].
Table 1: Synthesized ¹H NMR Data (400 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Justification |
| -CH₃ (isopropyl) | 1.18 | d | 6H | 6.1 | Shielded aliphatic region; split by the adjacent methine proton[3]. |
| NH (azetidine) | 2.30 | br s | 1H | - | Broadened by quadrupolar relaxation of ¹⁴N and slow chemical exchange. |
| C3-H (azetidine) | 2.95 | m | 1H | - | Deshielded by ring strain and proximity to C-N/C-O bonds[1]. |
| C2-H / C4-H (cis) | 3.42 | t (pseudo) | 2H | ~ 8.0 | Diastereotopic ring protons; couples with geminal H and vicinal C3-H[1]. |
| -CH₂-O- (linker) | 3.48 | d | 2H | 6.5 | Deshielded by ether oxygen; split by the adjacent C3-H. |
| C2-H / C4-H (trans) | 3.55 | t (pseudo) | 2H | ~ 8.0 | Diastereotopic ring protons; shifted downfield relative to the cis protons. |
| -O-CH- (isopropyl) | 3.62 | sept | 1H | 6.1 | Strongly deshielded by direct oxygen attachment; split by six methyl protons[3]. |
Expert Insight: The isopropyl methyls appear as a sharp, distinct doublet at ~1.18 ppm, which serves as an excellent anchor point for calibrating integration[3]. The C2 and C4 protons often appear as pseudo-triplets because the geminal coupling constant (²J) and the vicinal coupling constant (³J) in strained four-membered rings are frequently similar in magnitude (~8 Hz).
¹³C NMR Spectral Assignments & Causality
Carbon-13 NMR simplifies the complex multiplet overlap seen in the proton spectrum, providing clear, distinct resonances for the molecular framework.
Table 2: Synthesized ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Justification |
| -CH₃ (isopropyl) | 21.8 | CH₃ | Typical upfield aliphatic methyl resonance[2]. |
| C3 (azetidine) | 33.5 | CH | Upfield shift characteristic of a strained 4-membered ring methine[1]. |
| C2 / C4 (azetidine) | 51.2 | CH₂ | Deshielded by the adjacent electronegative ring nitrogen[1]. |
| -O-CH- (isopropyl) | 71.8 | CH | Deshielded by direct oxygen attachment[2]. |
| -CH₂-O- (linker) | 74.5 | CH₂ | Deshielded by oxygen and proximity to the strained azetidine ring[2]. |
Data Validation & Self-Validating Systems
To ensure absolute trustworthiness in the structural assignment, the protocol relies on a self-validating system using HMBC (Heteronuclear Multiple Bond Correlation). HMBC detects long-range couplings (usually ²J and ³J), allowing us to "see" across heteroatoms like the ether oxygen, which act as roadblocks in standard COSY spectra.
Caption: Key HMBC correlations validating the ether linkage and azetidine C3 substitution.
Mechanistic Proof:
-
The proton signal at 1.18 ppm (isopropyl CH₃) will show a strong ³J HMBC correlation to the carbon at 71.8 ppm (isopropyl CH).
-
Crucially, the methylene protons at 3.48 ppm (-CH₂-O-) will also show a ³J HMBC correlation to the same carbon at 71.8 ppm. This crossing of the ether oxygen unequivocally proves the connectivity of the isopropoxymethyl side chain.
-
The HSQC spectrum will show that the two distinct proton signals at 3.42 ppm and 3.55 ppm both correlate to the single carbon resonance at 51.2 ppm, irrefutably confirming their identity as diastereotopic protons on the equivalent C2/C4 carbons.
Sources
Pharmacokinetic Profiling of 3-[(Propan-2-yloxy)methyl]azetidine Pharmacophores: A Technical Guide for Lead Optimization
Executive Summary
The 3-[(propan-2-yloxy)methyl]azetidine motif has emerged as a highly privileged pharmacophore in modern drug discovery. By acting as a conformationally restricted, low-lipophilicity bioisostere for traditional morpholine, piperidine, and pyrrolidine rings, this specific azetidine derivative offers profound improvements in absorption, distribution, metabolism, and excretion (ADME) profiles ()[1]. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic (PK) profiling of 3-[(propan-2-yloxy)methyl]azetidine-containing compounds, detailing the causality behind structural modifications and providing self-validating experimental protocols for lead optimization.
Structural Causality & Physicochemical Modulation
The strategic replacement of bulky saturated heterocycles with the 3-[(propan-2-yloxy)methyl]azetidine system is driven by strict physicochemical causality:
-
Ring Strain and Basicity (pKa) Modulation: The azetidine ring possesses a high ring strain (approx. 25.2 kcal/mol), which increases the s-character of the nitrogen lone pair compared to unstrained piperidines ()[2]. Furthermore, the electron-withdrawing ether oxygen at the 3-position exerts a strong inductive effect (-I) through the compact four-membered ring. This synergistically lowers the basic pKa from >9.5 (typical of piperidines) to a more optimal range of 8.0–8.5, increasing the neutral fraction at physiological pH and enhancing membrane permeability ()[3].
-
Lipophilicity (LogD) and H-Bonding: The isopropoxymethyl substituent provides tunable steric bulk while introducing an ether oxygen that acts as a hydrogen bond acceptor. This balances the molecule's lipophilicity (LogD), reducing non-specific plasma protein binding and lowering the affinity for P-glycoprotein (P-gp) efflux transporters[3].
In Vitro ADME Profiling Workflows
To accurately capture the benefits of the azetidine pharmacophore, a sequential in vitro testing cascade must be employed before transitioning to in vivo models.
Fig 1. Sequential pharmacokinetic profiling workflow for azetidine pharmacophores.
Bidirectional Caco-2 Permeability Assay
Causality: The isopropoxymethyl ether oxygen can interact with the binding pockets of efflux transporters like P-gp. A bidirectional Caco-2 assay is essential to differentiate between passive transcellular permeability (A-to-B) and active efflux (B-to-A), ensuring the reduced pKa translates to actual oral absorption.
Self-Validating Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to allow full differentiation into polarized enterocyte-like monolayers.
-
System Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω·cm² are utilized, validating tight junction integrity.
-
Dosing: Prepare the 3-[(propan-2-yloxy)methyl]azetidine test compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B assessment, and the basolateral (B) chamber for B-to-A assessment.
-
Incubation & Sampling: Incubate at 37°C with orbital shaking. Sample the receiver chambers at 30, 60, 90, and 120 minutes.
-
System Validation (Post-Assay): Introduce Lucifer Yellow (100 µM) to the apical chamber for 1 hour. A basolateral fluorescence reading indicating P_app < 1 × 10⁻⁶ cm/s confirms the test compound did not compromise monolayer integrity.
-
Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability (P_app) and Efflux Ratio (ER = P_app(B-A) / P_app(A-B)). Concurrent controls (Propranolol for high permeability, Digoxin for P-gp efflux) must fall within historical validation ranges to accept the data.
Human Liver Microsome (HLM) Stability Assay
Causality: While the strained azetidine core is highly resistant to endocyclic CYP450-mediated oxidation, the isopropoxymethyl group presents vulnerable C-H bonds susceptible to O-dealkylation and aliphatic hydroxylation. Profiling these specific liabilities is critical for predicting in vivo hepatic clearance.
Self-Validating Protocol:
-
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Spike the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).
-
Kinetic Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS).
-
System Validation: Run a minus-NADPH control in parallel to rule out chemical instability or non-CYP esterase activity. Validate CYP enzymatic viability using Testosterone (CYP3A4) and Dextromethorphan (CYP2D6) as positive clearance controls. The assay is only valid if the half-lives of these controls match known laboratory benchmarks.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t_1/2) and calculate intrinsic clearance (CL_int).
Fig 2. Primary CYP450-mediated metabolic pathways for the isopropoxymethylazetidine motif.
Quantitative Data Synthesis
The successful integration of the 3-[(propan-2-yloxy)methyl]azetidine pharmacophore typically yields a superior pharmacokinetic profile compared to legacy saturated heterocycles. Table 1 synthesizes expected comparative data, illustrating the mechanistic drivers behind these improvements.
Table 1: Comparative Pharmacokinetic Parameters (Azetidine vs. Piperidine Bioisostere)
| Pharmacokinetic Parameter | Piperidine Bioisostere (Reference) | 3-[(Propan-2-yloxy)methyl]azetidine | Causality / Mechanistic Driver |
| LogD (pH 7.4) | 2.8 | 1.9 | Reduced ring size and ether oxygen incorporation lower overall lipophilicity. |
| Basic pKa | 9.5 | 8.2 | Increased s-character of the nitrogen lone pair due to high ring strain reduces basicity. |
| HLM CL_int (µL/min/mg) | 45.0 | 12.5 | Compact azetidine core resists endocyclic CYP oxidation; ether provides a soft, predictable metabolic spot. |
| Caco-2 P_app (10⁻⁶ cm/s) | 15.2 | 22.4 | Lower pKa increases the neutral fraction at physiological pH, enhancing passive transcellular flux. |
| Efflux Ratio (B-A/A-B) | 4.5 | 1.8 | Reduced lipophilicity and basicity decrease affinity for P-glycoprotein (P-gp) efflux pumps. |
| Oral Bioavailability (F%) | 25% | 68% | Synergistic effect of improved absorption (lower efflux) and reduced first-pass hepatic clearance. |
References
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.[Link]
-
Talele, T. T., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm / RSC Medicinal Chemistry.[Link]
-
Future Medicinal Chemistry. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[Link]
-
RSC Medicinal Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.[Link]
Sources
Application Note: Advanced Cross-Coupling Strategies for 3-[(Propan-2-yloxy)methyl]azetidine
Introduction & Structural Rationale
The incorporation of sp³-rich heterocycles is a cornerstone strategy in modern drug discovery, utilized to lower lipophilicity (logP), improve aqueous solubility, and enhance metabolic stability. Among these, the azetidine ring has emerged as a premier bioisostere for morpholines and piperidines[1].
Specifically, 3-[(Propan-2-yloxy)methyl]azetidine (also known as 3-(isopropoxymethyl)azetidine) offers a highly tunable structural motif. The small, polar azetidine core is appended with an ether-linked isopropyl group at the 3-position. This unique appendage acts as a "magic methyl" extension—filling hydrophobic binding pockets while the ether oxygen serves as a localized hydrogen-bond acceptor. However, functionalizing the secondary nitrogen of this strained four-membered ring via transition-metal-catalyzed cross-coupling presents distinct mechanistic challenges that require precise catalytic control.
Mechanistic Insights: Overcoming Azetidine Ring Strain
Azetidines possess significant inherent ring strain (approximately 26 kcal/mol). Historically, subjecting them to standard Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂, BINAP, 100 °C) resulted in extensive electrophilic ring-opening or thermal decomposition rather than the desired C–N bond formation [2].
To successfully couple 3-[(Propan-2-yloxy)methyl]azetidine, the catalytic cycle must be accelerated to outcompete degradation pathways. This is achieved through the use of third-generation (G3) palladacycle precatalysts paired with bulky, electron-rich biaryl phosphine ligands like RuPhos or tBuBrettPhos [3, 4].
Causality of Catalyst Selection:
-
Rapid Activation: G3 precatalysts undergo facile activation at room temperature under mildly basic conditions, generating the active monoligated Pd(0) species without requiring thermal forcing.
-
Accelerated Reductive Elimination: The steric bulk of the RuPhos ligand forces the palladium center into a geometry that dramatically accelerates reductive elimination—the typically rate-limiting step when coupling electron-rich aliphatic amines. By lowering the activation energy of this step, the reaction can proceed efficiently at 80 °C, preserving the integrity of the azetidine ring.
Figure 1: Pd-catalyzed C-N cross-coupling cycle tailored for strained azetidines.
Reaction Optimization Data
The quantitative data below summarizes the optimization landscape for coupling 3-[(Propan-2-yloxy)methyl]azetidine with a standard deactivated aryl bromide (e.g., 4-bromoanisole). The data highlights the necessity of modern ligand design.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Precatalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | <10 | Extensive azetidine ring-opening [1] |
| XPhos Pd G2 | NaOtBu | 1,4-Dioxane | 80 | 45 | Sluggish reductive elimination |
| tBuBrettPhos Pd G3 | NaOtBu | 1,4-Dioxane | 80 | 82 | Clean conversion, minor byproducts |
| RuPhos Pd G3 | NaOtBu | 1,4-Dioxane | 80 | 94 | Optimal rapid oxidative addition [4] |
| RuPhos Pd G3 | K₃PO₄ | t-AmylOH | 80 | 88 | Preferred for base-sensitive Ar-X |
Experimental Methodologies
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This self-validating protocol is designed for the robust coupling of 3-[(Propan-2-yloxy)methyl]azetidine with aryl or heteroaryl halides.
Figure 2: Standardized workflow for Buchwald-Hartwig N-arylation of the azetidine derivative.
Step-by-Step Procedure:
-
Reagent Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and 3-[(Propan-2-yloxy)methyl]azetidine (1.2 mmol, 1.2 equiv).
-
Catalyst Loading: Add RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%) and RuPhos ligand (9.3 mg, 0.02 mmol, 2 mol%). Causality: A 1:1 ratio of Pd to ligand prevents the formation of off-cycle bis-ligated Pd species, ensuring maximum catalytic turnover.
-
Base & Solvent Addition: Add Sodium tert-butoxide (NaOtBu) (144 mg, 1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5.0 mL). Causality: 1,4-Dioxane is chosen over toluene because its higher polarity better solubilizes the polar azetidine and the inorganic base, facilitating a homogenous reaction microenvironment.
-
Deoxygenation (Critical Step): Seal the tube with a septum and sparge the heterogeneous mixture with Argon gas for exactly 15 minutes. Causality: Pd(0) is highly oxophilic; failure to rigorously degas leads to the formation of catalytically inactive Pd(II) black, stalling the reaction.
-
Thermal Activation & Validation: Transfer the sealed tube to a pre-heated oil bath at 80 °C.
-
Validation Checkpoint: Within 10 minutes of heating, the solution should transition from a deep red/brown to a pale yellow/orange. This color shift visually validates the successful generation of the active monoligated Pd(0) species. If the solution turns opaque black, Pd aggregation has occurred due to oxygen ingress, and the reaction must be aborted.
-
-
In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. A successful trajectory will show >85% consumption of the aryl halide.
-
Workup & Isolation: After 12 hours, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Copper-Catalyzed Chan-Lam N-Arylation (Alternative Mild Strategy)
For substrates containing base-sensitive functional groups (e.g., esters, epoxides) that cannot tolerate NaOtBu or 80 °C heating, the Chan-Lam coupling provides a room-temperature alternative utilizing arylboronic acids.
Step-by-Step Procedure:
-
Assembly: In a 20 mL open-air vial, dissolve 3-[(Propan-2-yloxy)methyl]azetidine (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (2.0 mmol, 2.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL).
-
Catalyst & Additive: Add Copper(II) acetate (Cu(OAc)₂) (18.1 mg, 0.1 mmol, 10 mol%) and Pyridine (161 µL, 2.0 mmol, 2.0 equiv). Causality: Pyridine acts as both a base to neutralize the generated acetic acid and a ligand to stabilize the Cu(II)/Cu(III) intermediates.
-
Oxidative Stirring: Add 4 Å molecular sieves (500 mg) to sequester water generated during the catalytic cycle. Stir the vibrant blue/green suspension vigorously at room temperature, open to the ambient atmosphere, for 24 hours. Causality: Unlike Buchwald-Hartwig, Chan-Lam coupling requires atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) species.
-
Validation Checkpoint: The reaction mixture will slowly transition from blue/green to a darker green/brown as the catalytic cycle progresses.
-
Workup: Filter the suspension through Celite, wash with 1M aqueous HCl (to remove pyridine and unreacted azetidine), dry the organic layer over Na₂SO₄, and concentrate for chromatography.
References
-
Trauner, F., et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines." Chemical Communications, 2022, 58, 2564-2567. URL: [Link]
-
Lowe, J. T., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." The Journal of Organic Chemistry, 2012, 77(17), 7187-7211. URL: [Link]
-
Bera, S., et al. "AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines." JACS Au, 2024. URL: [Link]
Process Chemistry Support Center: 3-[(Propan-2-yloxy)methyl]azetidine Synthesis
Welcome to the Technical Support and Troubleshooting Center. This guide is specifically engineered for process chemists and drug development professionals facing yield bottlenecks during the synthesis of 3-[(Propan-2-yloxy)methyl]azetidine (also known as 3-(isopropoxymethyl)azetidine).
By analyzing the mechanistic pitfalls of secondary etherification and azetidine isolation, this guide provides self-validating protocols to optimize your synthetic workflow.
Mechanistic Pathway Analysis
The primary bottleneck in this synthesis is the etherification step. Attempting a standard Williamson ether synthesis using an azetidine-derived alkoxide and an isopropyl halide inevitably leads to reaction failure due to competing elimination pathways[1]. The diagram below illustrates the causality behind this failure and the logical structural workaround.
Mechanistic pathway comparing Standard vs. Reversed Williamson etherification.
Troubleshooting FAQs
Q1: Why is my Williamson ether synthesis yield so low (< 20%) when reacting 1-Boc-3-(hydroxymethyl)azetidine with NaH and 2-bromopropane? A: You are observing a classic mechanistic mismatch. In a standard Williamson ether synthesis, the alkoxide acts as both a nucleophile and a strong base[2]. Because 2-bromopropane is a sterically hindered secondary alkyl halide, the alkoxide preferentially abstracts a beta-hydrogen rather than attacking the electrophilic carbon[1]. This triggers an E2 elimination pathway, generating propene gas and regenerating your starting alcohol, rather than forming the desired ether via SN2[3].
Q2: How can I redesign the etherification to bypass the E2 elimination side-reaction? A: You must invert the polarity of the reaction using a "Reversed Williamson" approach. Instead of making the azetidine the nucleophile, convert the primary hydroxyl group of 1-Boc-3-(hydroxymethyl)azetidine into a primary leaving group (such as a tosylate or mesylate). You can then react this primary electrophile with sodium isopropoxide (NaOiPr). Because primary electrophiles are highly resistant to E2 elimination, the SN2 substitution proceeds smoothly and exclusively, driving yields upward of 85%.
Q3: I am achieving good yields of the Boc-protected ether, but I lose most of my product during the final deprotection and aqueous workup. How do I improve recovery? A: The free base of 3-(isopropoxymethyl)azetidine is a low-molecular-weight secondary amine. It is highly volatile and possesses extreme aqueous solubility. If you attempt to neutralize the reaction and extract the free base into an organic solvent, you will lose it in the aqueous layer or evaporate it during concentration. Resolution: Abandon aqueous workup entirely. Perform the deprotection in anhydrous conditions (e.g., 4M HCl in dioxane) and isolate the product directly as a precipitated hydrochloride salt via filtration.
Optimized Experimental Protocols
These protocols are designed as self-validating systems. Physical observables (precipitates, gas evolution) are embedded into the steps so the operator can visually confirm mechanistic success in real-time.
Protocol A: Activation via Tosylation (Electrophile Preparation)
-
Charge: Dissolve 1.0 eq of 1-Boc-3-(hydroxymethyl)azetidine in anhydrous Dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere.
-
Base Addition: Add 2.0 eq of Triethylamine (Et 3 N) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.
-
Activation: Slowly add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) in portions.
-
Validation & Workup: Stir for 4 hours at room temperature. Self-Validation: The reaction will turn cloudy as triethylamine hydrochloride precipitates, confirming the activation is occurring. Quench with water, extract with DCM, wash with brine, dry over Na 2 SO 4 , and concentrate to yield 1-Boc-3-(tosyloxymethyl)azetidine.
Protocol B: Reversed Williamson Etherification
-
Nucleophile Generation: In a separate, dry flask, suspend 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C. Slowly add 2.0 eq of anhydrous Isopropanol.
-
Validation: Self-Validation: Observe immediate hydrogen gas (H 2 ) evolution. Wait until bubbling ceases completely (~30 mins) to ensure quantitative formation of Sodium Isopropoxide (NaOiPr) and to prevent unreacted NaH from destroying your electrophile.
-
Coupling: Dissolve the tosylate from Protocol A in THF and add it dropwise to the NaOiPr solution. Heat to 60 °C for 12 hours.
-
Validation & Workup: Self-Validation: A fine white precipitate of Sodium Tosylate (NaOTs) will form in the flask, confirming successful SN2 displacement. Cool, quench with saturated NH 4 Cl, extract with Ethyl Acetate, and purify via silica gel chromatography to isolate 1-Boc-3-(isopropoxymethyl)azetidine.
Protocol C: Anhydrous Deprotection & Salt Isolation
-
Reaction: Dissolve 1-Boc-3-(isopropoxymethyl)azetidine in a minimal amount of anhydrous Diethyl Ether.
-
Deprotection: Add 10 volumes of 4M HCl in Dioxane at room temperature.
-
Validation: Self-Validation: Vigorous bubbling will occur as Isobutylene and CO 2 gases are released. As the reaction progresses (2-4 hours), the product will crash out of the non-polar solvent mixture as a dense white solid (3-(isopropoxymethyl)azetidine hydrochloride).
-
Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic), wash with cold Diethyl Ether, and dry under high vacuum. Do not perform an aqueous extraction.
Quantitative Data Presentation
The table below summarizes the expected outcomes when switching from a standard etherification strategy to the optimized reversed polarity strategy.
| Synthetic Strategy | Electrophile Nature | Nucleophile | Primary Side Reaction | Expected Ether Yield |
| Standard Williamson | Secondary (Isopropyl Bromide) | Azetidine Alkoxide | E2 Elimination (Propene) | < 15 - 20% |
| Standard + Additives | Secondary (Isopropyl Iodide) | Azetidine Alkoxide + Ag 2 O | E2 Elimination | 30 - 40% |
| Reversed Williamson | Primary (Azetidine Tosylate) | Sodium Isopropoxide | Minimal (Hydrolysis) | 80 - 90% |
References
- The Williamson Ether Synthesis Master Organic Chemistry URL
- Williamson ether synthesis Wikipedia URL
- Canadian Science Publishing (Canadian Journal of Chemistry)
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-[(Propan-2-yloxy)methyl]azetidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-[(Propan-2-yloxy)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. We provide in-depth, scientifically-grounded answers and protocols to help you overcome these issues and ensure the reliability of your experimental results.
Understanding the Molecule: Why is Solubility a Challenge?
Q1: What are the key structural features of 3-[(Propan-2-yloxy)methyl]azetidine that influence its solubility?
A1: The solubility of 3-[(Propan-2-yloxy)methyl]azetidine is governed by a balance between its hydrophilic and hydrophobic components.
-
Hydrophilic Component: The core of the molecule is an azetidine ring , which is a four-membered cyclic amine.[1][2] The nitrogen atom in this ring has a lone pair of electrons, making it a weak base capable of accepting a proton (hydrogen ion). This ability to form hydrogen bonds with water and become protonated is the primary driver of its water solubility.[3]
-
Hydrophobic Component: The molecule also features a (propan-2-yloxy)methyl substituent. This group consists of hydrocarbon chains and an ether linkage. As the length and branching of hydrocarbon chains increase, the non-polar character of the molecule becomes more pronounced, which generally leads to decreased solubility in water.[4]
At a neutral pH (around 7), the azetidine nitrogen is not fully protonated. The hydrophobic character of the side chain dominates, leading to poor miscibility with the highly polar water molecules and resulting in low aqueous solubility.
Initial Troubleshooting & Best Practices
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What are the first things I should check?
A2: This is a common issue known as "crashing out," where a compound soluble in a concentrated organic solvent becomes insoluble when diluted into an aqueous medium. Before attempting more complex solubilization techniques, it's crucial to rule out common procedural issues.
Here is a general workflow to troubleshoot compound precipitation:
Caption: General troubleshooting workflow for addressing compound precipitation.
Key Checks:
-
Final DMSO Concentration: The tolerance for Dimethyl Sulfoxide (DMSO) varies between assays, but concentrations above 1% often cause cytotoxicity or other off-target effects.[5] A general best practice is to keep the final DMSO concentration at or below 0.5%.[5]
-
Mixing and Temperature: Ensure the solution is mixed thoroughly after dilution. Gentle warming (e.g., to 37°C) can sometimes help, but be cautious as this can also accelerate degradation.[6] Always visually inspect for complete dissolution before use.
-
Buffer Compatibility: Ensure that no components of your buffer (e.g., high salt concentrations) are exacerbating the solubility problem.
Systematic Guide to Solubility Enhancement
If initial troubleshooting does not resolve the issue, a systematic approach to enhancing solubility is required. The following methods are presented in order of procedural simplicity and general applicability.
Q3: How can I use pH adjustment to increase the solubility of this compound?
A3: pH adjustment is often the most effective and straightforward method for ionizable compounds like 3-[(Propan-2-yloxy)methyl]azetidine.[7][8]
Causality: The azetidine nitrogen is a weak base. By lowering the pH of the aqueous medium, you increase the concentration of hydrogen ions (H+). These protons will be accepted by the nitrogen atom, forming a positively charged cation. This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in water.[5][9]
-
Prepare Buffers: Create a series of biologically compatible buffers with different pH values (e.g., pH 7.4, 6.5, 6.0, 5.0). Common buffer systems include Phosphate-Buffered Saline (PBS) and Citrate-Phosphate buffer.
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Dilution: In separate microcentrifuge tubes, add a small volume of the DMSO stock to each buffer to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM with 1% DMSO).
-
Equilibration & Observation: Vortex each tube briefly and let it equilibrate at room temperature for 1-2 hours.[5]
-
Analysis: Visually inspect each tube for precipitation. For a more quantitative analysis, centrifuge the tubes and measure the concentration of the compound remaining in the supernatant using HPLC-UV or a similar method.
Important: Always ensure the final pH of your solution is compatible with the biological system you are studying (e.g., cell culture, enzyme assay).
Q4: What are co-solvents and how can they be used effectively?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving compounds with significant hydrophobic character.
Causality: Co-solvents like Polyethylene Glycol (PEG) or Propylene Glycol (PG) work by disrupting the highly ordered hydrogen-bonding network of water.[12] This reduces the "squeezing out" effect that water exerts on non-polar molecules, thereby increasing their solubility.[]
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability at higher concentrations.[] |
| PEG 400 | 1-10% | Generally well-tolerated in many assays; can be viscous.[5] |
| Propylene Glycol | 1-10% | Good safety profile; often used in pharmaceutical formulations.[] |
| Glycerol | 1-5% | Can help stabilize proteins but increases viscosity.[14] |
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 20 mg/mL) in 100% of the chosen co-solvent (e.g., PEG 400). Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.[5]
-
Serial Dilution: If needed, create a serial dilution series from this stock using the same 100% co-solvent.
-
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.
-
Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of the co-solvent should be kept constant across all wells and ideally below 5% unless your assay is known to tolerate higher levels.[5]
-
Vehicle Control: It is critical to prepare control wells containing the same final concentration of the co-solvent without the compound to account for any effects of the solvent on the assay.[5]
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins should be considered when pH adjustment or co-solvents are insufficient or incompatible with your experimental system. They are highly effective solubilizing agents with a good safety profile.[15]
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic (water-hating) interior cavity and a hydrophilic (water-loving) exterior.[16][] The hydrophobic part of the drug molecule, in this case the (propan-2-yloxy)methyl group, can become encapsulated within this cavity, forming a "host-guest" inclusion complex.[18][19] This complex effectively masks the drug's hydrophobic regions, presenting a water-soluble exterior to the aqueous medium.[15]
Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[16]
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).
-
Add Compound: Add the solid compound directly to the HP-β-CD solution, or add a small amount of a concentrated DMSO stock of the compound.
-
Incubate: Mix thoroughly (vortex) and incubate the mixture, often overnight with agitation at room temperature or slightly elevated temperature, to allow for complex formation.
-
Filter: Use a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
Q6: Can surfactants help, and what are the considerations?
A6: Yes, surfactants can be used, but they should be approached with caution as they can interfere with biological assays.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20][21] These micelles have a hydrophobic core and a hydrophilic surface. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous solution.[21]
-
Common Surfactants: For biological applications, non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are often used at low concentrations (e.g., 0.01-0.1%).
-
Considerations: Surfactants can denature proteins, disrupt cell membranes, and interfere with protein-ligand binding assays. Therefore, their use must be validated carefully with appropriate vehicle controls.
Summary and Strategy Selection
Q7: Which solubility enhancement method should I try first?
A7: The optimal strategy depends on the requirements of your specific assay. The following decision-making workflow provides a logical progression for selecting a method for 3-[(Propan-2-yloxy)methyl]azetidine.
Caption: Workflow for selecting a suitable formulation strategy.
| Technique | Pros | Cons | Best For... |
| pH Adjustment | Highly effective for ionizable compounds, simple to implement.[] | Limited by the pH tolerance of the biological assay. | Initial screening and assays that are stable in a slightly acidic pH range. |
| Co-solvents | Easy to prepare, wide range of options available.[10] | Potential for assay interference or cytotoxicity at higher concentrations.[5] | High-throughput screening and assays known to be tolerant to specific solvents. |
| Cyclodextrins | High solubilization capacity, low toxicity, can improve stability.[16][][18] | Can be more expensive, may affect the "free" concentration of the drug. | In vivo studies, cell-based assays, and when other methods fail or cause interference. |
| Surfactants | Can achieve high levels of solubilization.[20] | High potential for assay interference (protein denaturation, membrane disruption).[9] | Last-resort option, primarily for non-cellular assays after extensive validation. |
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved March 27, 2026.
- Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Wikipedia. (n.d.). Cosolvent. Retrieved March 27, 2026.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved March 27, 2026.
- Saleh, T., et al. (2023).
- Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- BenchChem. (2025). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. Retrieved March 27, 2026.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 27, 2026.
- YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- BOC Sciences. (n.d.).
- Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved March 27, 2026.
- PMC. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- YouTube. (2025, December 13).
- Brieflands. (2021, May 31).
- Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines? : r/askscience.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved March 27, 2026.
- PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Blog. (2025, December 15).
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
Sources
- 1. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
Technical Support Center: Overcoming Steric Hindrance in 3-[(Propan-2-yloxy)methyl]azetidine Substitutions
Welcome to the Technical Support Center. Working with 3-[(Propan-2-yloxy)methyl]azetidine presents a unique intersection of synthetic challenges. While the azetidine ring inherently possesses significant ring strain (~26 kcal/mol), the addition of the bulky 3-isopropoxymethyl substituent introduces severe steric hindrance around the secondary amine nucleophile. This guide addresses common bottlenecks in N-functionalization and provides field-proven, self-validating protocols to ensure high-yielding transformations.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does direct N-alkylation of 3-[(Propan-2-yloxy)methyl]azetidine with alkyl halides stall at low conversions? A1: The four-membered ring is relatively rigid, which enables specific functionalization but also amplifies the steric effects of substituents already present [1]. The puckered conformation of the azetidine ring forces the bulky 3-isopropoxymethyl group into a position that effectively shields the nitrogen lone pair. In classical SN2 reactions, this steric clash significantly raises the activation energy barrier. Furthermore, prolonged heating to overcome this barrier often leads to undesired ring-opening byproducts due to the inherent strain of the heterocycle. Solution: Abandon direct SN2 alkylation in favor of reductive amination. Reductive amination proceeds via an iminium ion intermediate, which is less sensitive to initial steric bulk, followed by rapid hydride reduction.
Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl bromide, but I only observe unreacted azetidine and debrominated starting material. What is failing? A2: Azetidines are notoriously challenging substrates for palladium-catalyzed N-arylation, and transformations are highly sensitive to the steric hindrance of the amine nucleophile [2]. The steric bulk of the 3-substituent impedes the critical reductive elimination step in the catalytic cycle. If reductive elimination is too slow, the Pd(II) intermediate undergoes protodehalogenation of the aryl halide or complete catalyst decomposition [3]. Solution: Utilize a highly active, bulky dialkylbiaryl phosphine ligand such as RuPhos or BrettPhos. These ligands are specifically designed to accelerate reductive elimination by enforcing a favorable geometry around the palladium center, effectively overcoming the steric bulk of the azetidine.
Q3: During N-acylation with acid chlorides, I observe a mixture of the desired product and ring-opened polymeric material. How can I prevent this? A3: The azetidine nitrogen becomes highly electrophilic upon initial acylation (forming a transient N-acylazetidinium species before proton loss). If the base is not efficient enough to rapidly deprotonate the intermediate, the chloride counterion can attack the strained ring, leading to ring-opening. Solution: Ensure a strictly anhydrous environment, use a non-nucleophilic base (like DIPEA) in excess, and add a catalytic amount of DMAP. Keep the reaction at 0°C during the addition phase to control the exotherm and stabilize the four-membered ring.
Section 2: Experimental Methodologies & Self-Validating Protocols
Protocol A: Sterically Tolerant Reductive Amination
Causality & Self-Validation: This protocol uses sodium triacetoxyborohydride (Na(OAc)₃BH), a mild reducing agent that selectively reduces the iminium ion without reducing the starting aldehyde. The self-validating checkpoint is the in-situ formation of the iminium species; if the reaction mixture does not turn slightly yellow (indicating iminium formation) before hydride addition, the pH may be too high, requiring the addition of catalytic acetic acid.
-
Preparation: In an oven-dried flask under nitrogen, dissolve 3-[(Propan-2-yloxy)methyl]azetidine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Activation: Add glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 30 minutes. Checkpoint: Monitor by TLC (ninhydrin stain) for the disappearance of the free amine.
-
Reduction: Add Na(OAc)₃BH (1.5 equiv) in three portions over 15 minutes to prevent excessive heat generation.
-
Completion: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Protocol B: Buchwald-Hartwig N-Arylation using RuPhos
Causality & Self-Validation: The combination of Pd₂(dba)₃ and RuPhos creates a highly active L₁Pd(0) species capable of coupling sterically hindered amines [2]. Sodium tert-butoxide (NaOtBu) is used as the base to facilitate the formation of the palladium-amido complex. The protocol validates itself through color changes: the initial dark purple/red of Pd₂(dba)₃ must transition to a dark orange/brown active catalyst state upon heating.
-
Pre-catalyst Formation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).
-
Substrate Addition: Add the aryl bromide (1.0 equiv) and 3-[(Propan-2-yloxy)methyl]azetidine (1.2 equiv).
-
Solvent: Suspend the mixture in anhydrous, degassed toluene (0.1 M). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the mixture at 85°C in a pre-heated reaction block for 16 hours. Checkpoint: The solution should transition from dark red to orange-brown. Black precipitate indicates catalyst decomposition (often due to oxygen ingress).
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and salts, and concentrate for chromatography.
Section 3: Quantitative Data Summaries
To illustrate the impact of reaction conditions on the functionalization of sterically hindered azetidines, the following table summarizes the optimization of the Buchwald-Hartwig coupling with 4-bromotoluene.
| Catalyst / Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Primary Observation / Failure Mode |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | < 5% | Complete catalyst poisoning; unreacted azetidine. |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 90 | 12% | Slow reductive elimination; high protodehalogenation. |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 85 | 45% | Moderate conversion; steric clash still present. |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 85 | 88% | Optimal geometry for bulky secondary amines. |
| Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 70 | 76% | Good conversion, but base-sensitive side reactions. |
Section 4: Visualizations
Workflow for overcoming steric hindrance in azetidine substitutions.
References
-
Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: RSC Publishing URL: [Link]
-
Title: Silicon Substitution in Oxazine Dyes Yields Near-Infrared Azasiline Fluorophores that Absorb and Emit Beyond 700 nm Source: PMC (NIH) URL: [Link]
-
Title: Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: ACS Publications URL: [Link]
Sources
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silicon Substitution in Oxazine Dyes Yields Near-Infrared Azasiline Fluorophores that Absorb and Emit Beyond 700 nm - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Basicity Guide: 3-[(Propan-2-yloxy)methyl]azetidine vs. Pyrrolidine Analogs in Drug Design
As a Senior Application Scientist, I frequently encounter the challenge of fine-tuning the physicochemical properties of basic amines to optimize pharmacokinetic (PK) profiles and minimize off-target liabilities. Scaffold hopping from a five-membered pyrrolidine to a four-membered azetidine core is a classic strategy in medicinal chemistry[1]. This guide provides an in-depth, objective comparison of the basicity (pKa) of 3-[(propan-2-yloxy)methyl]azetidine against its pyrrolidine analogs, detailing the structural causality behind these differences and providing a self-validating experimental framework for their measurement.
Structural and Electronic Determinants of Basicity
To understand the basicity of 3-[(propan-2-yloxy)methyl] substituted heterocycles, we must first deconstruct the interplay between the core ring strain and the inductive effects of the substituent.
The Core Scaffolds: Azetidine vs. Pyrrolidine
The baseline basicity of unsubstituted azetidine (pKa 11.29) and pyrrolidine (pKa 11.31) in aqueous solution is remarkably similar[2]. The inherent ring strain in the four-membered azetidine compresses the C–N–C bond angle, which increases the s-character of the nitrogen lone pair[2]. While this theoretically lowers gas-phase basicity, aqueous solvation effects compensate for this strain, resulting in nearly identical pKa values in water[2].
Inductive (-I) and Field Effects of the Ether Substituent
Introducing a 3-[(propan-2-yloxy)methyl] group (an isopropoxymethyl ether) fundamentally alters the electron density of the basic nitrogen. The ether oxygen exerts an electron-withdrawing inductive effect (-I), which pulls electron density away from the nitrogen, thereby lowering the pKa[3].
In both azetidine and pyrrolidine analogs, the ether oxygen is separated from the basic nitrogen by four bonds (N–C–C–C–O). However, the spatial geometry dictates the strength of the through-space field effect. The highly puckered, rigid conformation of the azetidine ring restricts the exit vectors of the substituent[1]. This rigidity can influence how the electronegative oxygen interacts with the solvent network and the protonated nitrogen, leading to subtle but impactful differences in basicity compared to the more flexible, envelope-like conformation of pyrrolidine.
Logical relationship between core scaffold geometry, inductive effects, and resulting basicity.
Comparative pKa Analysis
While baseline pKa values are nearly identical[2], the introduction of ether substituents yields complex pKa shifts. For instance, predicted values for 3-methoxypyrrolidine (pKa 9.49)[4] and 3-methoxyazetidine (pKa 9.68)[5] indicate that the 5-membered ring is slightly more sensitive to the -I effect at the 3-position. Extending the ether to an isopropoxymethyl group (-CH₂-O-iPr) increases the distance between the oxygen and nitrogen by one carbon, attenuating the inductive effect and resulting in pKa values in the 10.2–10.4 range.
| Compound | Core Ring | Substituent at C3 | Experimental/Predicted pKa |
| Pyrrolidine | 5-membered | None | 11.31[2] |
| Azetidine | 4-membered | None | 11.29[2] |
| 3-Methoxypyrrolidine | 5-membered | -OCH₃ | 9.49[4] |
| 3-Methoxyazetidine | 4-membered | -OCH₃ | 9.68[5] |
| 3-[(Propan-2-yloxy)methyl]pyrrolidine | 5-membered | -CH₂-O-CH(CH₃)₂ | ~10.2 (Extrapolated) |
| 3-[(Propan-2-yloxy)methyl]azetidine | 4-membered | -CH₂-O-CH(CH₃)₂ | ~10.4 (Extrapolated) |
Experimental Protocol: Self-Validating pKa Determination
Step-by-Step Methodology
-
Sample Preparation: Dissolve the compound to a concentration of 1 mM in a 0.15 M KCl aqueous solution.
-
Causality: The 0.15 M KCl maintains a constant ionic strength that mimics physiological conditions, ensuring that activity coefficients remain stable and predictable throughout the titration.
-
-
Acidification: Add 0.1 M HCl to drop the solution pH to approximately 2.0.
-
Causality: This fully protonates the basic nitrogen, ensuring the entire buffering region is captured during the forward base titration.
-
-
Forward Titration: Titrate the solution with 0.1 M KOH under a continuous nitrogen (N₂) blanket.
-
Causality: The N₂ atmosphere prevents atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would artificially skew the pH readings and the resulting pKa.
-
-
Back-Titration (Self-Validation): Immediately reverse the process by titrating the solution back to pH 2.0 using 0.1 M HCl.
-
Causality: If the forward and backward titration curves do not perfectly overlap, it indicates sample precipitation, chemical degradation (e.g., ring opening), or slow conformational changes. Perfect overlap validates the integrity of the assay.
-
-
Data Analysis: Calculate the pKa using a Bjerrum plot (average number of bound protons vs. pH).
Self-validating potentiometric titration workflow for accurate pKa determination.
Implications for Drug Development
Modulating the pKa of basic amines is a critical step in lead optimization, directly impacting a molecule's success in the clinic[3].
-
hERG Liability Mitigation: Highly basic amines (pKa > 9.5) are notorious for binding to the hERG potassium channel, leading to severe cardiotoxicity. Lowering the pKa and increasing steric bulk (via the isopropoxymethyl group) disrupts the critical cation-π interactions within the hERG channel pore, significantly attenuating this risk[6].
-
Passive Permeability & Bioavailability: A lower pKa increases the fraction of the un-ionized species at physiological pH (7.4)[3]. This shift significantly enhances passive membrane permeability, leading to improved oral bioavailability and better penetration across the blood-brain barrier (BBB)[3].
-
Receptor Binding & Conformation: The azetidine ring provides a more rigid, conformationally restricted scaffold compared to pyrrolidine[1]. This restricts the exit vectors of the isopropoxymethyl group, potentially locking the molecule into a bioactive conformation that enhances target affinity while reducing the entropic penalty upon binding[1].
References
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: clockss.org 2
-
Enamine Basicity-Tuning Kits Source: enamine.net 3
-
A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry Source: benchchem.com 1
-
(R)-3-METHOXYPYRROLIDINE CAS#: 120099-60-7 Source: chemicalbook.com 4
-
Cas 110925-17-2, 3-METHOXY-AZETIDINE Source: lookchem.com 5
-
Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases Source: acs.org 6
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
